molecular formula C18H22ClFN4O2S B2960871 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1329860-42-5

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2960871
CAS No.: 1329860-42-5
M. Wt: 412.91
InChI Key: VMBLVGIZGWKYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a structurally complex molecule featuring:

  • A 4-fluorobenzo[d]thiazol-2-yl moiety, which is a fluorinated benzothiazole ring system known for enhancing electronic properties and binding affinity in medicinal chemistry.
  • A 5-methylisoxazole-3-carboxamide group, contributing to hydrogen bonding and metabolic stability.
  • A diethylaminoethyl side chain, likely improving solubility and pharmacokinetic properties via protonation at physiological pH.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S.ClH/c1-4-22(5-2)9-10-23(17(24)14-11-12(3)25-21-14)18-20-16-13(19)7-6-8-15(16)26-18;/h6-8,11H,4-5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBLVGIZGWKYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that may contribute to its biological activity. Its molecular formula is C19H25ClFN5OSC_{19}H_{25}ClFN_5OS, and it has a molecular weight of approximately 426.0 g/mol. The presence of the diethylamino group and the fluorinated benzo[d]thiazole moiety is particularly noteworthy.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms are still under investigation, but the structural characteristics imply potential interactions with:

  • Enzymes : Potential inhibition of monoamine oxidase (MAO) and cholinesterase.
  • Receptors : Possible binding affinity to neurotransmitter receptors, which could influence mood and cognitive functions.

Antitumor Activity

Several derivatives of similar compounds have shown promising antitumor activity. For instance, compounds structurally related to N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines:

CompoundIC50 (μM)Cell Line
5c1.9 - 4.4HeLa
4b11 - 20CEM T-cells
5aModerateL1210

These findings indicate that modifications in the chemical structure can significantly impact the cytostatic properties of these compounds .

Antiviral Activity

Research on related compounds has indicated antiviral properties, particularly against viral strains affecting human cells. For example, certain derivatives exhibited IC50 values ranging from 11 to 20 μM against HEL cell cultures, suggesting that similar activities might be expected from this compound .

Case Studies

A recent study evaluated the biological effects of various benzothiazole derivatives, including those similar to our compound. The results highlighted significant antitumor and antiviral activities, warranting further exploration into their pharmacological potential:

  • Cytotoxicity Assays : Various derivatives were tested for their ability to inhibit cell growth in tumor models.
  • Antimicrobial Screening : Compounds were assessed for their efficacy against bacterial and fungal strains.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and bioavailability.
  • Mechanistic Studies : To understand the specific interactions at the molecular level.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Comparison with Similar Compounds

Structural Analogs with Benzothiazole and Heterocyclic Moieties

Thiazole and Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds [7–9]) share heterocyclic frameworks but differ in substituents. Key distinctions include:

  • Side Chains: The diethylaminoethyl group in the target compound may enhance solubility versus sulfonyl or aryl groups in triazole derivatives.
Thiazole-Based Anticancer Agents

highlights thiazole derivatives (e.g., compound 7b , IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells) with potent anticancer activity. Structural comparisons include:

  • Core Heterocycles : The target’s isoxazole and benzothiazole groups may offer similar π-π stacking and enzyme inhibition as thiazole-based analogs .
  • Substituent Effects: The diethylaminoethyl group could improve cellular uptake compared to phenyl or methyl substituents in compounds.

Functional and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name/Structure Key Features Biological Activity (IC50) Solubility/Stability
Target Compound 4-fluorobenzo[d]thiazole, isoxazole, diethylaminoethyl Not reported in evidence Likely enhanced (basic side chain)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole-thione, sulfonyl groups Not reported Moderate (polar sulfonyl)
Compound 7b () Thiadiazole, phenyl groups 1.61 ± 1.92 μg/mL (HepG-2) Moderate (lipophilic substituents)
Key Observations:
  • Fluorination: Fluorine in the target compound may improve target binding and metabolic stability compared to non-fluorinated analogs .
  • Solubility: The diethylaminoethyl group likely confers higher aqueous solubility than sulfonyl or aryl groups in triazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.